molecular formula C16H20FN5O2S B2477385 N-(Dimethylsulfamoyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine CAS No. 2415488-20-7

N-(Dimethylsulfamoyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine

Cat. No. B2477385
CAS RN: 2415488-20-7
M. Wt: 365.43
InChI Key: GESMUJWIAHJVJV-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a fluorophenyl group, which is a phenyl ring (a variant of benzene) with a fluorine atom attached. The compound also features an azetidine ring, which is a four-membered ring containing one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in different solvents, and reactivity with various chemical reagents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is volatile, it could pose an inhalation risk. If it is reactive, it could pose a risk of chemical burns or reactions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could involve further studies to optimize its synthesis, investigations into its reactivity, or exploration of its potential uses in fields like medicine or materials science .

properties

IUPAC Name

N-(dimethylsulfamoyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O2S/c1-20(2)25(23,24)21(3)14-10-22(11-14)16-9-8-15(18-19-16)12-4-6-13(17)7-5-12/h4-9,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESMUJWIAHJVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine

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